molecular formula C9H13ClN4 B1490765 1-(6-Chloropyrimidin-4-yl)-1,4-diazepane CAS No. 1421101-60-1

1-(6-Chloropyrimidin-4-yl)-1,4-diazepane

Cat. No. B1490765
CAS RN: 1421101-60-1
M. Wt: 212.68 g/mol
InChI Key: AKABKNRXRMKJOP-UHFFFAOYSA-N
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Description

“1-(6-Chloropyrimidin-4-yl)ethanone” is a compound with the CAS Number: 210295-81-1. It has a molecular weight of 156.57 . Another related compound is “(6-chloropyrimidin-4-yl)methanol” with the CAS Number: 1025351-41-0 and a molecular weight of 144.56 .


Synthesis Analysis

A series of ethyl-1-(6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylate has been developed by five steps which include activation of a methylene group, hydrazinolysis, cyclisation and chloro-amine coupling reactions .


Molecular Structure Analysis

The compound “1-(6-chloropyrimidin-4-yl)-4-piperidinol” has a molecular weight of 213.66 .

Scientific Research Applications

Synthesis of Novel Derivatives

The chemical compound 1-(6-Chloropyrimidin-4-yl)-1,4-diazepane serves as a crucial precursor in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic synthesis. Notably, a new method was developed for synthesizing 6,7-dihydro-5H-pyrimido[4,5-e][1,4]diazepin-8(9H)-one derivatives. This process involved intramolecular amidation of N-((4-amino-6-chloropyrimidin-5-yl)methyl)-substituted amino acid esters to construct the pyrimido[4,5-e][1,4]diazepine core, validating the methodology through the preparation of several representative compounds in moderate to good yields (Xiang, Hu, Dang, & Bai, 2011).

Antitumor Activity

Research on derivatives of 1-(6-Chloropyrimidin-4-yl)-1,4-diazepane highlighted their potential as antitumor agents. A study involving the microwave-induced synthesis of novel 8,9-dihydro-7H-pyrimido[4,5-b][1,4]diazepines showed remarkable activity against various human tumor cell lines. Some compounds exhibited significant inhibitory effects, with important GI50 values ranging from 0.068 to 0.35 microM in vitro assays (Insuasty, Orozco, Quiroga, Abonia, Nogueras, & Cobo, 2008).

Chemical Transformation and Ring Expansion

Further applications include the chemical transformation and ring expansion of pyrimidines to produce 1,3-diazepines, showcasing the compound's utility in generating complex structures. A particular study detailed the diastereoselective formation of polysubstituted tetrahydro-1H-1,3-diazepin-2-ones through a highly nuanced reaction process, indicating the importance of this compound in synthetic chemistry for generating structurally diverse molecules (Fesenko, Trafimova, Albov, & Shutalev, 2015).

Safety and Hazards

The compound “1-(6-Chloropyrimidin-4-yl)ethanone” has the following hazard statements: H315-H319-H335 . Similarly, “(6-chloropyrimidin-4-yl)methanol” has hazard statements: H315,H319,H335 .

properties

IUPAC Name

1-(6-chloropyrimidin-4-yl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4/c10-8-6-9(13-7-12-8)14-4-1-2-11-3-5-14/h6-7,11H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKABKNRXRMKJOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Chloropyrimidin-4-yl)-1,4-diazepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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